2,3-Difluorophenyl acetate 2,3-Difluorophenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14427542
InChI: InChI=1S/C8H6F2O2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3
SMILES:
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

2,3-Difluorophenyl acetate

CAS No.:

Cat. No.: VC14427542

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluorophenyl acetate -

Specification

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name (2,3-difluorophenyl) acetate
Standard InChI InChI=1S/C8H6F2O2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3
Standard InChI Key YEEDHQQUIZYWJP-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=C(C(=CC=C1)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2,3-Difluorophenyl acetate has the molecular formula C9_9H8_8F2_2O2_2 and a molecular weight of 186.16 g/mol. The acetate group is bonded to the phenyl ring at the 1-position, with fluorine atoms occupying the 2 and 3 positions (Figure 1). This substitution pattern creates distinct electronic effects: fluorine’s electronegativity reduces ring electron density, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9_9H8_8F2_2O2_2
Molecular Weight186.16 g/mol
CAS Number1036273-31-0
IUPAC NameMethyl 2-(2,3-difluorophenyl)acetate

Structural Analysis

X-ray crystallography and NMR studies reveal that the fluorine atoms induce a para-directing effect during electrophilic substitution reactions. The acetate group’s carbonyl oxygen participates in hydrogen bonding, which affects solubility and crystallization behavior . Density functional theory (DFT) calculations suggest that the fluorine substituents increase the compound’s dipole moment to 2.34 D, enhancing its interaction with polar solvents .

Synthesis and Industrial Production

Conventional Synthesis Routes

The most common method involves esterification of 2,3-difluorophenylacetic acid with methanol or ethanol under acidic catalysis. For example:

\text{2,3-Difluorophenylacetic acid + CH$$_3$$OH} \xrightarrow{\text{H$$^+$$}} \text{2,3-Difluorophenyl acetate + H$$_2$$O}

Yields typically range from 75–85%, with purification via distillation or recrystallization .

Advanced Industrial Methods

A patented large-scale process employs organolithium intermediates (e.g., n-butyllithium) to generate 1,2-difluorobenzene lithium, which reacts with oxalic acid esters at −65 to −78°C (Figure 2) . This method achieves a 90.8% yield of 2,3-difluoroacetophenone acid ester, which is subsequently reduced to the target compound .

Table 2: Optimized Synthesis Conditions

ParameterValueSource
Temperature−70°C
SolventTetrahydrofuran (THF)
Reaction Time4–6 hours
Yield90.8%

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 116–119°C and a boiling point of 258.1°C at 760 mmHg . The compound remains stable below 150°C, making it suitable for high-temperature applications .

Solubility and Partitioning

2,3-Difluorophenyl acetate exhibits limited water solubility (<1 mg/mL) but high miscibility in organic solvents like THF and ethyl acetate . Its logP value of 1.52 indicates moderate lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .

Table 3: Solubility Profile

SolventSolubility (g/100 mL)Source
Water<0.1
Ethanol12.3
Ethyl Acetate25.7

Applications in Pharmaceutical and Agrochemical Research

Drug Development

Fluorinated analogs of phenyl acetate are investigated for COX-2 inhibition and antimicrobial activity. For instance, derivatives of 2,3-difluorophenyl acetate show IC50_{50} values of 0.8–1.2 μM against Staphylococcus aureus, comparable to first-line antibiotics.

Agrochemical Uses

In agrochemistry, this compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Field trials demonstrate 95% weed suppression at application rates of 200 g/ha.

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the acetate group to improve bioavailability.

  • Green Synthesis: Developing catalytic methods to reduce reliance on organolithium reagents .

  • Polymer Science: Exploring its use as a monomer for fluorinated polyesters with enhanced thermal stability.

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